molecular formula C15H12N4O3 B14169997 5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole CAS No. 522628-43-9

5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole

Cat. No.: B14169997
CAS No.: 522628-43-9
M. Wt: 296.28 g/mol
InChI Key: SESNODCCSVPKJF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole: is a heterocyclic compound that features a triazole ring substituted with a 4-methoxyphenyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxyphenylhydrazine with 4-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the triazole ring.

Reaction Conditions:

    Reagents: 4-methoxyphenylhydrazine, 4-nitrobenzoyl chloride

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 5-(4-Hydroxyphenyl)-1-(4-nitrophenyl)triazole

    Reduction: 5-(4-Methoxyphenyl)-1-(4-aminophenyl)triazole

    Substitution: Various substituted triazoles depending on the reagents used

Scientific Research Applications

5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

5-(4-Methoxyphenyl)-1-(4-nitrophenyl)triazole: can be compared with other similar compounds, such as:

    5-(4-Methoxyphenyl)-1-phenyltriazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    5-Phenyl-1-(4-nitrophenyl)triazole: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    5-(4-Hydroxyphenyl)-1-(4-nitrophenyl)triazole: The hydroxyl group provides different hydrogen bonding capabilities compared to the methoxy group.

The uniqueness of This compound lies in the combination of the methoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

522628-43-9

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-(4-nitrophenyl)triazole

InChI

InChI=1S/C15H12N4O3/c1-22-14-8-2-11(3-9-14)15-10-16-17-18(15)12-4-6-13(7-5-12)19(20)21/h2-10H,1H3

InChI Key

SESNODCCSVPKJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-]

solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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